Triamcinolone C17 Carboxylic Acid

描述

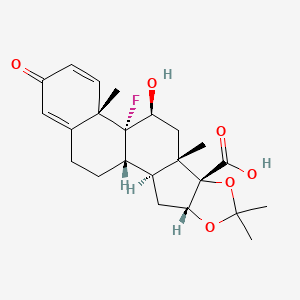

Structure

3D Structure

属性

分子式 |

C23H29FO6 |

|---|---|

分子量 |

420.5 g/mol |

IUPAC 名称 |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid |

InChI |

InChI=1S/C23H29FO6/c1-19(2)29-17-10-15-14-6-5-12-9-13(25)7-8-20(12,3)22(14,24)16(26)11-21(15,4)23(17,30-19)18(27)28/h7-9,14-17,26H,5-6,10-11H2,1-4H3,(H,27,28)/t14-,15-,16-,17+,20-,21-,22-,23-/m0/s1 |

InChI 键 |

LIMGICFXHVUYQP-VVIPXABMSA-N |

手性 SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O |

规范 SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)O)C)O)F)C)C |

产品来源 |

United States |

Chemical Synthesis and Derivatization Studies

Methodologies for the Preparation of Triamcinolone (B434) C17 Carboxylic Acid

The formation of Triamcinolone C17 Carboxylic Acid can be achieved through direct synthesis or as a product of oxidative degradation. The primary synthetic route involves the oxidative cleavage of the dihydroxyacetone side chain characteristic of many corticosteroids. nih.govnih.gov

A key method for preparing 17β-carboxylic acid derivatives of glucocorticoids is through oxidation with periodic acid. nih.govnih.gov This reagent specifically cleaves the bond between the C17 and C20 carbons in corticosteroids that possess a dihydroxyacetone side chain. Another documented pathway is the formation of the 17-carboxylic acid as a secondary degradation product from triamcinolone acetonide, where a 21-aldehyde is an intermediate. researchgate.net

Table 1: Methodologies for Preparation of this compound

| Methodology | Description | Key Reagents | Precursor Type | Reference |

| Periodic Acid Oxidation | Direct cleavage of the C17-C20 bond of the corticosteroid side chain. | Periodic Acid (HIO₄) | Corticosteroids with a 17,21-dihydroxy-20-keto side chain | nih.gov, nih.gov |

| Two-Step Oxidation | Sequential oxidation where the parent compound is first converted to a 21-aldehyde intermediate, which is then oxidized to the carboxylic acid. | Oxygen (O₂), Trace Metals | Triamcinolone Acetonide | researchgate.net |

The formation of the C17 carboxylic acid from a corticosteroid precursor like triamcinolone involves the cleavage of the C17 side chain.

One well-established mechanism is oxidative cleavage using periodic acid. nih.govnih.gov In this reaction, the periodic acid attacks the α-ketol group (a hydroxyl group at C21 and a ketone at C20) of the triamcinolone side chain. This leads to the cleavage of the carbon-carbon bond between C17 and C20, resulting in the formation of the C17 carboxylic acid and the release of the C20 and C21 carbons as formaldehyde (B43269) and formic acid, respectively.

Alternatively, the formation can occur as a degradation pathway. researchgate.net Studies on triamcinolone acetonide have shown that it can degrade into a 21-aldehyde as the primary degradation product. researchgate.net This aldehyde is subsequently oxidized to the corresponding 17-carboxylic acid, indicating a two-step reaction pathway: A (Triamcinolone Acetonide) → B (21-aldehyde) → C (17-carboxylic acid). researchgate.net This process is often catalyzed by trace metals and oxygen. researchgate.net

The primary starting materials for the synthesis of this compound are triamcinolone itself or its protected derivatives, such as triamcinolone acetonide. researchgate.netontosight.ai Triamcinolone is a synthetic corticosteroid that serves as a readily available precursor. ontosight.aichemicalbook.com The synthesis of triamcinolone often begins with hydrocortisone (B1673445) or related steroids, involving multiple steps to introduce the fluorine atom at C9 and the hydroxyl groups at C11 and C16. chemicalbook.com

For more general synthesis of steroidal 17-carboxylic acids, the precursors are typically corticosteroids that feature the characteristic 17α,21-dihydroxy-20-ketone side chain. nih.govnih.gov The synthesis of a related compound, 4-aza-3-oxo-androstane-17β-carboxylic acid, utilizes methyl 3-oxo-4-androstene-17β-carboxylate as the starting material. researchgate.net

Optimizing the synthesis of steroidal carboxylic acids is crucial for obtaining high yields and purity necessary for research. This involves careful control of reaction conditions to minimize side reactions. For instance, in related syntheses of 17-position steroidal carboxylate esters, by-products from esterification at the 21-position can significantly reduce the yield. google.com The use of specific catalysts, such as a combination of a strong acid and a weak base salt, has been shown to improve selectivity for the 17-position and simplify the purification process. google.com

When using oxidative cleavage methods, the choice of oxidizing agent, solvent, temperature, and reaction time must be finely tuned. Incomplete oxidation can lead to a mixture of starting material and product, while overly harsh conditions might cause degradation of the sensitive steroid nucleus. Post-reaction purification, often involving techniques like recrystallization or chromatography, is essential to remove by-products and isolate the pure C17 carboxylic acid.

Novel Synthetic Approaches and Catalyst Development

Direct, novel synthetic routes designed specifically for the production of this compound are not prominently featured in peer-reviewed literature. The compound is typically generated and studied as an oxidative product of Triamcinolone Acetonide, rather than a target for total synthesis.

Research into the degradation pathways of Triamcinolone Acetonide provides the primary insights into its formation. One study demonstrated that in an ointment formulation containing propylene (B89431) glycol, Triamcinolone Acetonide degrades into two main products: a 21-aldehyde and the subsequent 17-carboxylic acid. nih.gov The formation of the 21-aldehyde is the primary degradation step, resulting from oxidation catalyzed by trace metals present in the formulation. nih.gov The 17-carboxylic acid is then identified as a secondary degradation product, arising from further oxidation. nih.gov

Table 1: Oxidative Formation Pathway of this compound

| Precursor Compound | Intermediate Product | Final Product | Catalysis/Conditions | Research Context |

| Triamcinolone Acetonide | 21-Aldehyde Derivative | This compound | O₂, Trace Metals | Degradation in pharmaceutical ointment nih.gov |

Isotopic Labeling Strategies for Mechanistic and Analytical Studies

Isotopic labeling is a critical strategy for elucidating the metabolic fate of pharmaceutical compounds. In the context of this compound, studies have utilized isotopically labeled Triamcinolone Acetonide to trace its biotransformation and identify metabolites.

A pivotal human mass balance study employed Carbon-14 ([¹⁴C]) labeled Triamcinolone Acetonide to investigate its absorption, metabolism, and excretion following oral administration. nih.gov This technique allows for the sensitive and specific tracking of all drug-related material, including the parent compound and its various metabolites.

In the study, healthy male subjects received a single oral dose of [¹⁴C]-triamcinolone acetonide. nih.gov Subsequent analysis of plasma, urine, and fecal samples successfully profiled the principle metabolites. Among the metabolites identified were 6β-hydroxy triamcinolone, 21-carboxylic acid triamcinolone acetonide, and 6β-hydroxy-21-oic triamcinolone acetonide. nih.gov This research underscores the utility of labeling the precursor molecule to isolate and identify metabolic products like carboxylic acid derivatives, which would be challenging to detect otherwise due to their low concentrations. The detection of these metabolites is crucial for understanding the complete disposition of the drug in the body. nih.govnih.govsigmaaldrich.com

Table 2: Isotopic Labeling Study of Triamcinolone Acetonide Metabolism

| Labeled Compound | Isotope | Administration Route | Study Objective | Key Metabolites Identified |

| Triamcinolone Acetonide | ¹⁴C | Oral | Characterize absorption, metabolism, and disposition nih.gov | 6β-hydroxy triamcinolone, 21-carboxylic acid triamcinolone acetonide, 6β-hydroxy-21-oic triamcinolone acetonide nih.gov |

Biochemical Transformations and Environmental Fate

Enzymatic Pathways Leading to Triamcinolone (B434) C17 Carboxylic Acid Formation (In Vitro Studies)

In vitro studies have been crucial in elucidating the metabolic fate of Triamcinolone Acetonide. The primary acidic metabolite identified is not the C17 carboxylic acid, but rather the 21-Carboxylic Acid Triamcinolone Acetonide, also referred to as 21-oic acid. nih.gov This transformation involves the oxidation of the C21 hydroxyl group on the side chain attached to C17. This metabolite has been profiled in human plasma, urine, and feces. nih.gov The enzymatic conversion occurs at the D-ring substituents of the steroid structure. nih.gov

The metabolism of Triamcinolone Acetonide is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes, which are essential for drug and xenobiotic metabolism. nih.govbeilstein-journals.orgyoutube.com Research has identified the CYP3A family as the primary catalysts for this process. nih.gov

Specific enzymes involved include:

CYP3A4: This is the most efficient metabolic catalyst for Triamcinolone Acetonide. nih.gov Its central role is confirmed by observations of drug interactions where CYP3A4 inhibitors impair the metabolism of the corticosteroid. nih.govnih.gov

CYP3A5: This enzyme also efficiently metabolizes Triamcinolone Acetonide and is particularly relevant for metabolism in the lungs. nih.gov

CYP3A7: This enzyme demonstrates the slowest rates of metabolism for Triamcinolone Acetonide compared to CYP3A4 and CYP3A5. nih.gov

To investigate the conversion of Triamcinolone Acetonide, researchers have primarily utilized subcellular models. The most prominent models involve the use of recombinant CYP3A enzymes. nih.gov These systems allow for the study of individual enzyme contributions to the metabolic pathway in a controlled environment, free from the complexities of a whole-cell system. These enzymes are typically associated with microsomes, which are vesicles formed from the endoplasmic reticulum, a key site for drug metabolism within cells like hepatocytes. youtube.com

While cellular models such as cultured porcine retinal pigment epithelial (RPE) cells and chondrocytes have been used to study the pharmacological effects of Triamcinolone Acetonide, the investigation of its metabolic conversion to the carboxylic acid metabolite has been centered on these subcellular, enzyme-based systems. nih.govnih.gov

The biotransformation of Triamcinolone Acetonide by CYP3A enzymes is characterized by several types of reactions. Besides the oxidation at the C21 position to form the carboxy metabolite, other common reactions include 6β-hydroxylation and Δ(6)-dehydrogenation. nih.gov

Chemical Degradation Pathways of Triamcinolone Acetonide Yielding Triamcinolone C17 Carboxylic Acid

Separate from enzymatic metabolism, Triamcinolone Acetonide can undergo chemical degradation, leading to the formation of this compound. researchgate.netnih.gov This degradation has been notably investigated in non-aqueous environments such as ointment formulations containing propylene (B89431) glycol. researchgate.netnih.govscite.ai

The formation of the C17 carboxylic acid via chemical degradation is an oxidative process that occurs in stages. The primary degradation product is the 21-aldehyde, which forms after Triamcinolone Acetonide is oxidized. researchgate.netnih.gov This 21-aldehyde is a key reactive intermediate. Subsequently, this intermediate undergoes further degradation to yield the more stable 17-carboxylic acid, which is considered a secondary degradation product. researchgate.netnih.gov This pathway highlights a vulnerability at the 17-side chain of the corticosteroid molecule. scite.aiuu.nl

The rate of oxidative degradation of Triamcinolone Acetonide is significantly influenced by the presence of oxygen and trace metals. researchgate.netnih.gov

Oxygen: The presence of molecular oxygen is essential for the initial oxidative step. Studies have demonstrated that purging a propylene glycol solution containing the steroid with nitrogen significantly reduces the degradation rate compared to an untreated, oxygen-rich sample. researchgate.net

Trace Metals: Trace metal ions act as catalysts, markedly accelerating the oxidative degradation. researchgate.netwipo.int The content of these metals has a profound effect on the degradation rate. researchgate.netnih.gov For instance, iron (FeCl3) and copper (CuCl2) have been shown to catalyze the reaction, with iron salts exhibiting higher reactivity in non-aqueous environments. uu.nl In ointment formulations, trace metals can be extracted from excipients like lanolin and petrolatum into the propylene glycol phase, thereby increasing the local concentration of catalysts and accelerating the degradation of the active compound. researchgate.netnih.gov

Characterization of Degradation Products and Their Formation Pathways

The biotransformation of triamcinolone acetonide, the parent compound of this compound, is extensive, leading to several metabolites. In animal studies involving rats and dogs, three primary metabolites have been identified: 6β-hydroxytriamcinolone acetonide, 21-carboxytriamcinolone acetonide, and 21-carboxy-6β-hydroxytriamcinolone acetonide. fda.gov These metabolites are considered to be substantially less active than the parent compound due to the necessity of the 21-hydroxyl group for anti-inflammatory activity, the reduced activity upon 6-hydroxylation, and increased water solubility which promotes rapid elimination. fda.gov

In a human mass balance study using [14C]-triamcinolone acetonide, three principal metabolites were also identified in plasma, urine, and feces: 6β-hydroxy triamcinolone, 21-carboxylic acid triamcinolone acetonide, and 6β-hydroxy-21-oic triamcinolone acetonide. nih.gov Notably, these metabolites showed no significant concentration-dependent effects in in vitro anti-inflammatory models. nih.gov The formation of this compound is identified as a secondary degradation product, arising from the initial oxidation of Triamcinolone Acetonide to a 21-aldehyde, which is a primary degradation product. nih.gov

The degradation pathway appears to be influenced by the formulation. In an ointment base containing propylene glycol, Triamcinolone Acetonide degradation is catalyzed by trace metals extracted from other components like lanolin and petrolatum, leading to the formation of the 21-aldehyde and subsequently the 17-carboxylic acid. nih.gov

Below is a table summarizing the identified degradation products of Triamcinolone Acetonide.

| Parent Compound | Degradation Product | Formation Pathway |

| Triamcinolone Acetonide | 21-aldehyde of Triamcinolone Acetonide | Primary degradation product from oxidation. nih.gov |

| Triamcinolone Acetonide | This compound | Secondary degradation product. nih.gov |

| Triamcinolone Acetonide | 6β-hydroxytriamcinolone acetonide | Metabolite identified in animal and human studies. fda.govnih.gov |

| Triamcinolone Acetonide | 21-carboxytriamcinolone acetonide | Metabolite identified in animal studies. fda.gov |

| Triamcinolone Acetonide | 21-carboxy-6β-hydroxytriamcinolone acetonide | Metabolite identified in animal studies. fda.gov |

| Triamcinolone Acetonide | 6β-hydroxy triamcinolone | Metabolite identified in human studies. nih.gov |

| Triamcinolone Acetonide | 6β-hydroxy-21-oic triamcinolone acetonide | Metabolite identified in human studies. nih.gov |

Environmental Biotransformation and Persistence Studies

The introduction of synthetic corticosteroids into the environment is a growing concern due to their potential endocrine-disrupting effects. Understanding their biotransformation and persistence is critical for assessing ecological risk. uiowa.edu

Biodegradation in Activated Sludge and Aquatic Systems

Studies investigating the fate of corticosteroids in activated sludge have shown varied results depending on the specific compound. Laboratory experiments have demonstrated that Triamcinolone Acetonide is recalcitrant, with more than 50% remaining after 24 hours of treatment with activated sludge. jst.go.jpnih.gov This suggests a poor removal rate during conventional wastewater treatment processes. researchgate.net In contrast, other corticosteroids like prednisolone (B192156) and betamethasone (B1666872) decompose within 4 hours under similar conditions. jst.go.jpnih.gov The persistence of these compounds in aquatic systems can lead to the formation of transformation products that may retain biological activity. uiowa.edu

The following table illustrates the differing degradation rates of various corticosteroids in activated sludge.

| Corticosteroid | Degradation in Activated Sludge | Timeframe |

| Prednisolone | Decomposed | Within 4 hours jst.go.jpnih.gov |

| Triamcinolone | Decomposed | Within 4 hours jst.go.jpnih.gov |

| Betamethasone | Decomposed | Within 4 hours jst.go.jpnih.gov |

| Triamcinolone Acetonide | >50% remained | After 24 hours jst.go.jpnih.gov |

| Fluocinolone Acetonide | >50% remained | After 24 hours jst.go.jpnih.gov |

Identification and Characterization of Novel Environmental Transformation Products

The identification of environmental transformation products is crucial for a comprehensive risk assessment. Research into the environmental fate of steroids has revealed that various transformation pathways can occur, leading to a range of products. uiowa.edu For corticosteroids, these can include chlorinated and androgenic products, particularly during disinfection processes like chlorination in water treatment. uiowa.edu While specific novel environmental transformation products of this compound are not extensively documented in the reviewed literature, the general principles of steroid transformation suggest that a variety of derivatives could be formed. uiowa.eduuiowa.edu

Comparative Metabolism and Degradation Profiles with Other Corticosteroids

The metabolic and degradation profiles of triamcinolone and its derivatives show notable differences when compared to other corticosteroids. For instance, in a comparative study with cortisol in pregnant rats, Triamcinolone Acetonide exhibited a significantly longer plasma elimination half-life (86 minutes) compared to cortisol (8 minutes). nih.gov The concentration of Triamcinolone Acetonide in embryos was also significantly greater and had a longer elimination half-life (142 minutes) than cortisol (22 minutes). nih.gov This suggests that differences in metabolism and distribution are critical factors in the biological activity of these compounds. nih.gov

In terms of environmental degradation, as previously noted, Triamcinolone Acetonide is significantly more persistent in activated sludge than non-acetonide corticosteroids like prednisolone, triamcinolone, and betamethasone. jst.go.jpnih.gov The presence of the acetonide group appears to confer a high degree of resistance to biodegradation.

A comparison of the anti-inflammatory potency and biological half-life of dexamethasone (B1670325) and triamcinolone acetonide shows that 40 mg of triamcinolone has an equivalent anti-inflammatory effect to 8 mg of dexamethasone. nih.gov The biological half-life of triamcinolone acetonide is reported to be between 18 to 36 hours, while that of dexamethasone is 36 to 55 hours. nih.govnih.gov

The table below provides a comparative overview of different corticosteroids.

| Corticosteroid | Plasma Half-Life (Parent Compound) | Biodegradability in Activated Sludge |

| Triamcinolone Acetonide | 86 minutes (in rats) nih.gov | Poor (>50% remaining after 24h) jst.go.jpnih.gov |

| Cortisol | 8 minutes (in rats) nih.gov | Not specified in reviewed literature |

| Prednisolone | Not specified in reviewed literature | High (decomposed within 4h) jst.go.jpnih.gov |

| Betamethasone | Not specified in reviewed literature | High (decomposed within 4h) jst.go.jpnih.gov |

| Dexamethasone | 36-55 hours (biological half-life) nih.gov | Not specified in reviewed literature |

Molecular and Cellular Interaction Studies

Glucocorticoid Receptor Binding Affinities and Dynamics

The binding of a ligand to the glucocorticoid receptor is the initial and a critical determinant of its potency and efficacy. This interaction triggers a conformational change in the receptor, leading to its activation and subsequent downstream effects on gene expression. nih.gov

While specific quantitative binding affinity data for Triamcinolone (B434) C17 carboxylic acid is not extensively available in publicly accessible literature, the binding characteristics can be inferred from studies on its parent compounds, such as triamcinolone and its acetonide derivative. Synthetic glucocorticoids typically exhibit higher affinity and selectivity for the GR compared to the endogenous ligand, cortisol. nih.govnih.gov

Comparative Binding Studies with Parent Compounds and Analogs

Studies on triamcinolone acetonide, a closely related analog, reveal a high affinity for the glucocorticoid receptor. This high affinity is a key contributor to its potency as an anti-inflammatory agent. nih.govfrontiersin.org The binding affinity of various glucocorticoids to the GR can be compared using metrics such as the relative binding affinity (RBA).

Table 1: Illustrative Relative Binding Affinities of Glucocorticoids to the Glucocorticoid Receptor

| Compound | Relative Binding Affinity (RBA) |

| Dexamethasone (B1670325) | 100 |

| Triamcinolone Acetonide | 100-200 |

| Triamcinolone | 10-20 |

| Cortisol | 10 |

Note: This table presents generalized RBA values for illustrative purposes and can vary based on the specific assay conditions.

The structural differences between Triamcinolone C17 carboxylic acid and its parent compounds are expected to influence its binding affinity. The presence of a carboxylic acid group at the C17 position, in place of the acetonide group in triamcinolone acetonide, would significantly alter the physicochemical properties of the molecule, likely impacting its interaction with the GR binding pocket.

Structural Determinants Influencing Receptor Interaction and Specificity

The interaction between a glucocorticoid and the GR ligand-binding domain (LBD) is a highly specific process governed by the three-dimensional structures of both the ligand and the receptor. nih.govnih.gov Key structural features of the steroid nucleus and its substituents dictate the affinity and stability of the ligand-receptor complex.

For triamcinolone acetonide, the bulky and hydrophobic C17 acetonide moiety has been shown to generate additional contacts within the GR ligand-binding pocket. nih.gov This leads to an increase in intramolecular contacts within the LBD, which in turn drives a higher affinity and enhances the stability of the receptor-ligand complex. nih.govnih.gov The acetonide group expands and fills the binding pocket, creating additional hydrophobic interactions. nih.gov

In Vitro Cellular Activity Profiling

The binding of a glucocorticoid to the GR initiates a cascade of cellular events, ultimately leading to changes in gene expression and cellular function. In vitro cell-based assays are crucial for characterizing the functional consequences of this interaction.

Investigation of Functional Effects in Cell-Based Assays (e.g., gene expression, signal transduction)

While specific studies on the functional effects of this compound in cell-based assays are not readily found in the literature, the general mechanism of action for glucocorticoids involves the regulation of target gene expression. Upon ligand binding, the activated GR translocates to the nucleus where it can either activate or repress gene transcription. nih.gov

For instance, studies on triamcinolone acetonide in human chondrocytes have shown that it can alter the expression of genes involved in cell death and oxidative stress, such as p21, GDF15, and cFos. nih.gov It is plausible that this compound would also modulate the expression of a similar set of glucocorticoid-responsive genes, although the magnitude and specific profile of gene regulation may differ due to variations in receptor binding and subsequent conformational changes.

Comparative Analysis of Biological Responses with Triamcinolone Acetonide

A direct comparative analysis of the biological responses of this compound and triamcinolone acetonide at the cellular level is not documented in available research. However, based on their structural differences, it is anticipated that their cellular activity profiles would vary.

Triamcinolone acetonide is known for its potent anti-inflammatory effects, which are a result of its high affinity for the GR and subsequent robust modulation of inflammatory pathways. nih.gov The introduction of a carboxylic acid at C17 in this compound would increase the polarity of the molecule. This could affect its ability to cross cell membranes and could also alter its interaction with the GR, potentially leading to a different potency and efficacy profile compared to triamcinolone acetonide.

Table 2: Comparison of Structural and Expected Functional Properties

| Feature | Triamcinolone Acetonide | This compound |

| C17 Substitution | Acetonide group | Carboxylic acid group |

| Nature of Interaction | Primarily hydrophobic | Potential for hydrogen bonding/ionic interactions |

| Expected Polarity | Lower | Higher |

| Cellular Permeability | Higher | Potentially lower |

| Reported Cellular Effects | Alters expression of p21, GDF15, cFos in chondrocytes nih.gov | Data not available |

Evaluation of Potential Off-Target Interactions at the Cellular Level

There is currently no available information in the scientific literature regarding the evaluation of potential off-target interactions of this compound at the cellular level. Such studies are essential to fully understand the specificity of a compound and its potential for unintended biological effects.

Photochemical Reactivity and Photoproduct Formation (In Vitro)

While direct and extensive studies on the photochemical reactivity of this compound are not widely available in peer-reviewed literature, significant insights can be drawn from research on its parent compound, Triamcinolone Acetonide. The formation of this compound itself is linked to the degradation of Triamcinolone Acetonide, including processes that can be initiated by light.

Analysis of UV Irradiation Effects and Radical Generation Mechanisms

Research into the phototoxic properties of Triamcinolone Acetonide has revealed that UV-B irradiation can lead to the generation of radical species. cu.edu.eg This process is believed to occur through a Norrish Type-I fragmentation of the C-20 ketone group. cu.edu.eg In an oxygen-independent environment, this fragmentation results in the formation of radicals that can contribute to cellular damage, such as photohemolysis. cu.edu.eg

In the presence of oxygen, the photochemical reaction is enhanced, leading to the formation of peroxy radicals, which are highly reactive species. cu.edu.eg Although these findings directly pertain to Triamcinolone Acetonide, they provide a foundational understanding of the potential photochemical behavior of its derivatives. Given that this compound retains the core steroidal structure, it is plausible that it could undergo similar radical generation processes upon UV exposure, although the presence of the C17 carboxylic acid group may influence the specific reaction pathways and efficiencies.

Table 1: Radical Generation from Triamcinolone Acetonide

| Irradiation Condition | Proposed Mechanism | Generated Radicals |

| UV-B (Oxygen-independent) | Norrish Type-I fragmentation | Carbon-centered radicals |

| UV-B (Oxygen-present) | Norrish Type-I fragmentation and reaction with O₂ | Peroxy radicals |

Data derived from studies on Triamcinolone Acetonide and may be extrapolated to infer potential mechanisms for this compound.

Isolation and Structural Elucidation of Photoproducts

Studies on the photodegradation of Triamcinolone Acetonide have led to the isolation and identification of several photoproducts. cu.edu.eg While the primary focus has been on the parent compound, the formation of this compound has been identified as a significant degradation product, particularly in non-aqueous environments. researchgate.net

The structural elucidation of photoproducts from corticosteroid degradation is typically achieved using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). nih.gov These methods allow for the separation and identification of various degradation products, including isomers and compounds with minor structural modifications. For instance, stability-indicating HPLC-UV methods have been developed to quantify Triamcinolone Acetonide and its impurities, including the C17 carboxylic acid derivative, often referred to as Impurity C. nih.gov

While specific studies detailing the isolation and structural elucidation of photoproducts originating from the direct irradiation of this compound are scarce, the analytical methods are well-established for the parent compound and its known degradants.

Assessment of Photoreactivity under Controlled Experimental Conditions

The photoreactivity of pharmaceutical compounds is assessed under controlled laboratory conditions to ensure reproducible and accurate results. This typically involves exposing a solution of the compound to a specific wavelength and intensity of UV light for a defined period. For Triamcinolone Acetonide, photodegradation studies have been conducted using UV light sources at 254 nm. cu.edu.eg

The stability of Triamcinolone Acetonide and its degradation products is often evaluated under various stress conditions, including exposure to acidic, basic, oxidative, and photolytic environments, as outlined in the International Conference on Harmonisation (ICH) guidelines. cu.edu.eg Such studies have demonstrated that Triamcinolone Acetonide undergoes partial photodegradation, leading to the formation of several degradation products. cu.edu.eg

The assessment of the photoreactivity of this compound would necessitate similar controlled experiments. Key parameters to be investigated would include the quantum yield of its photodegradation, the kinetics of the reaction, and the influence of the solvent and oxygen on the reaction pathways. The data from such studies would be crucial for understanding the photostability of this specific impurity and its potential to form further degradation products.

Table 2: Experimental Conditions for Photostability Testing of Triamcinolone Acetonide

| Parameter | Condition |

| Light Source | UV lamp |

| Wavelength | 254 nm |

| Solvent | Methanol |

| Duration | 24 hours |

These conditions were used for the photodegradation study of the parent compound, Triamcinolone Acetonide. cu.edu.eg

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Triamcinolone (B434) C17 Carboxylic Acid, enabling its separation from complex biological and chemical matrices. The choice of technique depends on the specific requirements of the analysis, such as resolution, speed, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of corticosteroids and their metabolites. The development of an effective HPLC method for Triamcinolone C17 Carboxylic Acid involves the careful optimization of several parameters to achieve adequate separation and peak shape.

Key considerations in HPLC method development include the selection of the stationary phase, mobile phase composition, and detector settings. Reversed-phase chromatography is commonly employed, utilizing a C18 column to separate the relatively polar carboxylic acid metabolite from the more nonpolar parent drug, Triamcinolone Acetonide.

Optimization of the mobile phase often involves adjusting the ratio of an aqueous buffer (such as phosphate (B84403) or acetate) to an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and thus its retention on the column. Gradient elution, where the mobile phase composition is changed during the analytical run, is frequently necessary to resolve a wide range of metabolites with varying polarities.

The following table outlines typical starting parameters for an HPLC method for this compound analysis:

| Parameter | Typical Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation of corticosteroids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the analyte. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte from the column. |

| Gradient | 20-80% B over 20 minutes | Ensures elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temperature | 30-40 °C | Controls retention time and peak shape. |

| Detection | UV at ~240 nm | Wavelength for detecting the corticosteroid chromophore. |

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of this compound, UPLC provides several advantages. The enhanced resolution allows for better separation from closely eluting isomers and impurities, which can be critical in metabolic studies. The increased speed of analysis improves sample throughput, which is beneficial in research settings where large numbers of samples need to be processed. The principles of method development for UPLC are similar to HPLC but on a compressed timescale and with a focus on minimizing system dispersion to realize the full benefits of the smaller particle size.

Gas Chromatography (GC) Approaches for Volatile Derivatives

Gas Chromatography (GC) is generally not a suitable method for the direct analysis of this compound due to the compound's low volatility and thermal lability. Corticosteroids, including this metabolite, will typically decompose at the high temperatures required for GC analysis.

However, GC can be employed if the analyte is first converted into a more volatile and thermally stable derivative. Derivatization reactions, such as silylation, can be used to mask the polar functional groups (hydroxyl and carboxylic acid) of the molecule. This process, while adding complexity to the sample preparation, can enable GC-based analysis, often coupled with mass spectrometry for detection. Due to the availability of more direct and less labor-intensive LC-MS methods, GC is not a commonly reported technique for the analysis of this compound.

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing highly specific and sensitive detection. When coupled with a chromatographic separation technique, it allows for definitive identification and structural characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preeminent technique for the analysis of this compound in complex matrices such as biological fluids. This method offers exceptional selectivity and sensitivity, allowing for the detection and quantification of the metabolite at very low concentrations.

In a typical LC-MS/MS workflow, the analyte is first separated from other components in the sample by LC. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, most commonly through electrospray ionization (ESI).

The ionized molecules are then subjected to tandem mass spectrometry. In the first stage of the mass spectrometer, a specific precursor ion corresponding to the protonated or deprotonated this compound is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second stage of the mass spectrometer. This process of monitoring specific precursor-to-product ion transitions is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) and provides a high degree of specificity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition of an analyte, which is a powerful tool for the identification of unknown compounds and the confirmation of the identity of known substances.

For this compound, HRMS can be used to confirm its elemental formula by comparing the experimentally measured accurate mass to the theoretical mass. This is particularly valuable in metabolism studies where novel metabolites may be discovered. The high resolving power of HRMS also aids in distinguishing the analyte from isobaric interferences, which are compounds that have the same nominal mass but different elemental compositions.

The following table summarizes the mass spectrometric properties of this compound:

| Compound Name | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| This compound | C21H24FO7 | 423.1510 |

Fragmentation Pathway Analysis for Structural Characterization

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a cornerstone for the structural elucidation of this compound and related compounds. nih.gov The fragmentation patterns observed under collision-induced dissociation (CID) provide a wealth of information about the molecule's structure.

In the analysis of triamcinolone acetonide and its metabolites, including the C17 carboxylic acid derivative, specific fragmentation behaviors are observed. In positive electrospray ionization (ESI), common product ions and neutral losses characteristic of corticosteroids containing fluorine are detected. nih.gov Additionally, distinctive neutral losses, such as 58 Da corresponding to the loss of acetone (B3395972) and 44 Da for the loss of acetaldehyde, have been noted for triamcinolone acetonide and its derivatives. nih.gov

For carboxylic acids in general, mass spectrometry fragmentation often involves the loss of specific functional groups. Common fragmentation pathways for short-chain carboxylic acids include the loss of a hydroxyl group (OH), resulting in a molecular ion peak minus 17 mass units, and the loss of the entire carboxyl group (COOH), leading to a molecular ion peak minus 45 mass units. libretexts.org These cleavages occur at the bonds adjacent to the carbonyl group. libretexts.org The study of α-hydroxycarboxylic acids has shown that fragmentation can yield a distinctive hydroxycarbonyl (B1239141) anion (m/z 45) or involve the neutral loss of formic acid (46 u). nih.gov While this compound has a more complex steroidal structure, the fundamental principles of carboxylic acid fragmentation provide a basis for interpreting its mass spectra.

The fragmentation pathways are crucial for confirming the identity of metabolites. By comparing the fragmentation patterns of suspected metabolites with those of reference standards or by proposing feasible structures based on the mass spectrometric data, researchers can confidently identify compounds like this compound. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 421.20210 | 193.3 |

| [M+Na]⁺ | 443.18404 | 203.1 |

| [M-H]⁻ | 419.18754 | 197.1 |

| [M+NH₄]⁺ | 438.22864 | 216.7 |

| [M+K]⁺ | 459.15798 | 199.3 |

| [M+H-H₂O]⁺ | 403.19208 | 189.0 |

| [M+HCOO]⁻ | 465.19302 | 197.1 |

| [M+CH₃COO]⁻ | 479.20867 | 202.2 |

| [M+Na-2H]⁻ | 441.16949 | 195.8 |

| [M]⁺ | 420.19427 | 193.1 |

| [M]⁻ | 420.19537 | 193.1 |

Data sourced from PubChemLite. uni.lu This table presents the predicted collision cross-section (CCS) values for various adducts of this compound, which are important parameters in ion mobility-mass spectrometry.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of this compound, providing confirmation of its molecular structure and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For carboxylic acids, ¹H NMR and ¹³C NMR provide characteristic signals. libretexts.org

In ¹H NMR, the acidic proton of the carboxylic acid group (–COOH) is highly deshielded and typically appears in the downfield region of the spectrum, around 10–12 ppm. libretexts.orglibretexts.org This signal is often a broad singlet due to hydrogen bonding, and its disappearance upon the addition of D₂O confirms the presence of an exchangeable acidic proton. libretexts.orglibretexts.org Protons on the carbon atom adjacent to the carboxylic acid group usually resonate in the 2-3 ppm range. libretexts.orglibretexts.org

In ¹³C NMR spectroscopy, the carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the range of 160-180 ppm. libretexts.orglibretexts.org While this is a lower chemical shift compared to the carbonyl carbons of aldehydes and ketones (180-220 ppm), it is still a characteristic region for carboxylic acids. libretexts.orglibretexts.org The specific chemical shifts for the various carbon atoms in the complex steroidal structure of this compound would provide definitive confirmation of its molecular framework.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is fundamental for identifying the functional groups within a molecule. Carboxylic acids exhibit two particularly characteristic absorptions in their IR spectra. libretexts.orgechemi.com A very broad and strong O-H stretching absorption is observed in the region of 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. libretexts.orgechemi.com The carbonyl (C=O) stretching vibration of the dimer typically appears near 1710 cm⁻¹. libretexts.orgpressbooks.pub In studies of triamcinolone acetonide, a related compound, characteristic infrared absorption bands have been observed at 3392 cm⁻¹ (hydroxyl group) and 1726 cm⁻¹ (carbonyl group). researchgate.net The IR spectrum of this compound is expected to show similar characteristic peaks for the hydroxyl and carbonyl groups, with the specific positions influenced by its unique structure.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Carboxylic acids without additional conjugation typically have a UV absorption at around 210 nm, which is often of limited utility. libretexts.org However, the steroidal structure of this compound, which contains a diene system, will exhibit characteristic UV absorption at a longer wavelength. For instance, triamcinolone has been analyzed using UV-Vis spectrophotometry with a maximum absorbance wavelength (λmax) at 242 nm. unesp.br A study on triamcinolone acetonide also utilized a UV detector at 239 nm for HPLC analysis. researchgate.net Therefore, UV-Vis spectroscopy can be effectively used for the quantitative analysis of this compound.

Electrochemical Analysis Methods for Detection and Characterization

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds like corticosteroids. The electrochemical reduction of triamcinolone acetonide has been investigated using cyclic voltammetry (CV) at a pencil graphite (B72142) electrode (PGE). dergipark.org.trdntb.gov.ua

The reduction of the α,β-unsaturated ketone moiety in the A-ring of the steroid is the basis for its electrochemical activity. dergipark.org.tr Studies on triamcinolone acetonide have been performed in various supporting electrolytes, including phosphate, acetate, and Britton-Robinson (BR) buffers, to optimize the electrochemical signal. dergipark.org.trdntb.gov.ua The peak current and potential are dependent on pH and the scan rate. dergipark.org.tr For triamcinolone acetonide, the reduction process was determined to be adsorption-controlled. dergipark.org.trdntb.gov.ua

Differential pulse adsorptive stripping voltammetry (DPAdSV) has been successfully applied for the quantitative determination of triamcinolone acetonide in pharmaceutical formulations, with a linear calibration plot observed in the micromolar concentration range. dergipark.org.tr Given the structural similarities, it is highly probable that this compound would also exhibit electrochemical activity, allowing for the development of sensitive electrochemical methods for its detection and characterization in various research matrices.

Development and Validation of Analytical Methods for Research Matrices

The accurate quantification of this compound in complex research matrices, such as cell culture media and environmental samples, requires the development and rigorous validation of analytical methods. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), are the most common techniques employed. researchgate.netfrontiersin.org

Method development involves optimizing several parameters, including the choice of the stationary phase (e.g., C18 reversed-phase column), the mobile phase composition, and the detector settings. researchgate.net For instance, an HPLC method for triamcinolone analysis utilized a C18 column with a mobile phase of methanol/water and UV detection at 239 nm. researchgate.net UPLC-ESI-MS/MS methods have been developed for the determination of triamcinolone acetonide in human plasma, demonstrating high sensitivity with a lower limit of quantification in the sub-ng/mL range. frontiersin.org

Method validation is crucial to ensure the reliability of the analytical data. This process involves assessing several key parameters as per regulatory guidelines:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. unesp.brresearchgate.netfrontiersin.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at intra-day and inter-day levels. unesp.brfrontiersin.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. unesp.brfrontiersin.org

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. unesp.brresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. dergipark.org.trfrontiersin.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. unesp.br

For research matrices like environmental samples, such as wastewater, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS/MS) has been used to identify and quantify glucocorticoids, including triamcinolone acetonide, at nanogram per liter levels. uva.nl Sample preparation is a critical step and often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering substances. nih.govuva.nl The validation of such methods ensures that the data generated on the presence and concentration of this compound in these matrices are accurate and reliable.

Theoretical and Computational Chemistry Approaches

Molecular Docking Studies for Receptor Binding Site Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of Triamcinolone (B434) C17 Carboxylic Acid, docking studies are instrumental in analyzing its interaction with the glucocorticoid receptor (GR), the primary target for corticosteroids.

Researchers can construct a three-dimensional model of the GR's ligand-binding domain and "dock" the Triamcinolone C17 Carboxylic Acid molecule into it. This process calculates the binding affinity and identifies the key amino acid residues involved in the interaction. For instance, the analysis would likely reveal hydrogen bonds between the carboxyl group at C17 and polar residues in the receptor pocket, as well as hydrophobic interactions involving the steroid's core. While specific docking studies on this metabolite are not widely published, the principles are well-established from research on other glucocorticoids.

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of this compound and its complex with the glucocorticoid receptor over time. These simulations can reveal:

Conformational Flexibility: How the molecule changes its shape in a biological environment.

Binding Stability: The stability of the ligand-receptor complex, indicating the duration and strength of the interaction.

Solvent Effects: The influence of water molecules on the binding process.

By simulating the behavior of the this compound-GR complex, scientists can gain a deeper understanding of the molecular determinants of its activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of this compound. These methods can predict:

Electron Distribution: The arrangement of electrons within the molecule, which is crucial for understanding its reactivity.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which indicate the molecule's susceptibility to electrophilic and nucleophilic attack.

Electrostatic Potential: The positive and negative regions of the molecule, highlighting sites for potential intermolecular interactions.

This information is vital for predicting the molecule's chemical reactivity and its ability to participate in various biological processes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Steroid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For steroid derivatives like this compound, QSAR can be used to:

Develop predictive models for the anti-inflammatory activity of related compounds.

Identify the key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that govern activity.

Guide the design of new steroid derivatives with improved therapeutic profiles.

By analyzing a dataset of steroids and their known activities, QSAR models can forecast the potential efficacy of novel or less-studied compounds.

Computational Spectroscopic Property Predictions and Database Matching

Computational methods can predict various spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure. Furthermore, predicted properties like the collision cross-section (CCS) can be matched against experimental databases for identification. For example, predicted CCS values for different adducts of this compound have been calculated. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 421.20210 | 193.3 |

| [M+Na]+ | 443.18404 | 203.1 |

| [M-H]- | 419.18754 | 197.1 |

| [M+NH4]+ | 438.22864 | 216.7 |

| [M+K]+ | 459.15798 | 199.3 |

| [M+H-H2O]+ | 403.19208 | 189.0 |

| [M+HCOO]- | 465.19302 | 197.1 |

| [M+CH3COO]- | 479.20867 | 202.2 |

| [M+Na-2H]- | 441.16949 | 195.8 |

| [M]+ | 420.19427 | 193.1 |

| [M]- | 420.19537 | 193.1 |

Table generated from predicted data. uni.lu

Future Directions in Academic Research of Triamcinolone C17 Carboxylic Acid

Elucidation of Novel Biotransformation Pathways and Enzymes

A primary focus of future research will be to fully map the biotransformation pathways leading to Triamcinolone (B434) C17 Carboxylic Acid and to identify the specific enzymes responsible. It is known that Triamcinolone Acetonide undergoes extensive presystemic metabolism, with the 21-carboxylic acid derivative being one of its principal metabolites. nih.gov Studies have indicated the involvement of the Cytochrome P450 3A4 (CYP3A4) enzyme in the metabolism of Triamcinolone Acetonide, suggesting its role in the formation of the C17 carboxylic acid metabolite. nih.gov

Future investigations will likely employ advanced techniques such as high-resolution mass spectrometry-based metabolite identification in various in vitro and in vivo systems. The use of human liver microsomes, recombinant human CYP enzymes, and specific enzyme inhibitors will be instrumental in pinpointing the precise enzymatic machinery involved in the oxidation of the C21-hydroxyl group to a carboxylic acid. Furthermore, exploring the potential for alternative "backdoor" androgen synthesis pathways could reveal novel metabolic routes for corticosteroids, a concept that has been explored for other steroids. wikipedia.org Understanding these pathways is not only fundamental to steroid metabolism but also has implications for predicting drug-drug interactions and inter-individual variability in drug response.

Advanced Spectroscopic and Structural Characterization of Transient Species

A deeper understanding of the chemical properties of Triamcinolone C17 Carboxylic Acid and its formation requires advanced spectroscopic and structural analysis. While standard analytical techniques provide basic characterization, future research will focus on the challenging task of identifying and characterizing transient intermediates formed during its biotransformation. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can provide valuable information on the functional groups present in the molecule. researchgate.netnist.gov

Future studies could utilize time-resolved spectroscopy to capture the fleeting existence of reactive intermediates. Moreover, advanced mass spectrometry techniques, including tandem mass spectrometry (MS/MS), can elucidate fragmentation patterns that help in the structural confirmation of the metabolite and its precursors. nih.gov The application of nuclear magnetic resonance (NMR) spectroscopy will also be invaluable for a complete structural assignment. While X-ray crystallography of such transient species is highly challenging, computational modeling can provide insights into their probable structures and energies.

Development of Highly Sensitive and Specific Analytical Probes for Research Purposes

To facilitate in-depth research into the biological roles of this compound, the development of highly sensitive and specific analytical probes is paramount. Current methods, such as liquid chromatography-tandem mass spectrometry (LC/MS/MS), have proven effective for the detection and quantification of triamcinolone and its metabolites in biological matrices like urine. nih.govresearchgate.net These methods can achieve low limits of detection, making them suitable for pharmacokinetic and metabolic studies. researchgate.net

Future research will likely focus on creating even more sophisticated research tools. This could involve the synthesis of isotopically labeled standards of this compound for use as internal standards in mass spectrometry, leading to more accurate quantification. Furthermore, the development of immunoassays or fluorescent probes specifically targeting this metabolite could enable high-throughput screening and cellular imaging studies, allowing for real-time tracking of its distribution and concentration within biological systems.

Computational Design and Synthesis of Chemically Modified Analogs for Probing Biological Systems

Computational modeling and chemical synthesis are powerful tools for creating novel molecular probes to investigate biological systems. Future academic research will increasingly utilize these approaches to design and synthesize chemically modified analogs of this compound. Computational fluid dynamics and mathematical modeling have already been used to simulate the distribution and release of Triamcinolone Acetonide. nih.govarvojournals.orgnih.gov Similar in silico methods can be applied to predict the properties and biological interactions of its carboxylic acid metabolite.

The synthesis of derivatives of Triamcinolone has been described in the literature, providing a foundation for creating new research tools. chemicalbook.comacs.orggoogle.comgoogle.com Future work could involve the introduction of reporter groups, such as fluorescent tags or biotin (B1667282) moieties, onto the this compound structure. These modified analogs would serve as invaluable probes for studying receptor binding, cellular uptake, and interactions with other biomolecules, without significantly altering the parent molecule's fundamental pharmacological properties.

Integration of Omics Technologies for Comprehensive Interaction Profiling

The advent of "omics" technologies offers an unprecedented opportunity to understand the global effects of this compound on biological systems. nih.gov Future research will move beyond single-target analyses and embrace a more holistic approach by integrating genomics, transcriptomics, proteomics, and metabolomics. Transcriptomic studies have already begun to map the gene expression changes induced by corticosteroids. st-andrews.ac.uknih.gov

By applying these technologies, researchers can create a comprehensive profile of the molecular changes that occur in cells or tissues upon exposure to this compound. For instance, transcriptomics can reveal which genes are up- or down-regulated, proteomics can identify changes in protein expression and post-translational modifications, and metabolomics can uncover alterations in metabolic pathways. nih.gov This integrated "multi-omics" approach will be instrumental in identifying novel cellular pathways and interaction partners for this metabolite, providing a systems-level understanding of its biological activity. kazanmedjournal.rumdpi.com

Exploration of Non-Canonical Biological Activities at the Molecular Level

While the canonical anti-inflammatory actions of glucocorticoids are well-established, there is growing interest in their non-canonical biological activities. Future research on this compound will likely explore its potential to elicit effects through pathways other than the classical genomic pathway mediated by the glucocorticoid receptor (GR). It is known that glucocorticoids can exert rapid, non-genomic effects and engage in cross-talk with other signaling pathways. nih.govoup.com

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Triamcinolone C17 Carboxylic Acid, and what intermediates are critical for optimizing yield?

- This compound is synthesized via ester hydrolysis or oxidation of hydroxyl groups at the C17 position. A typical route involves saponification of the corresponding ester derivative under alkaline conditions, followed by acidification to isolate the carboxylic acid . Key intermediates include the parent triamcinolone structure and its ester precursors. Reaction conditions (e.g., temperature, base strength) must be carefully controlled to avoid degradation of the steroid backbone .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the C17 carboxylic acid moiety, particularly NMR to distinguish the carboxylic carbon (~170-185 ppm). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm) and hydroxyl groups. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns to confirm the steroid skeleton .

Q. How does the acidity of the C17 carboxylic acid group influence the compound’s solubility and reactivity in aqueous systems?

- The carboxylic acid group () enhances water solubility at physiological pH via deprotonation. This property is critical for designing in vitro assays, as protonation states affect membrane permeability and protein-binding interactions. Buffered solutions (pH 6-7.4) are recommended to stabilize the ionized form .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Discrepancies may arise from variations in cell membrane permeability, receptor expression levels, or metabolic degradation. Methodological solutions include:

- Dose-response normalization : Account for differences in cellular uptake using fluorescent analogs or radiolabeled compounds.

- Receptor profiling : Quantify glucocorticoid receptor (GR) density via Western blot or flow cytometry .

- Metabolic stability assays : Use liver microsomes or CYP450 inhibitors to assess degradation pathways .

Q. How does the C17 carboxylic acid moiety alter the binding kinetics of Triamcinolone derivatives to glucocorticoid receptors compared to non-carboxylic analogs?

- Computational docking studies suggest the carboxylic acid forms hydrogen bonds with GR’s ligand-binding domain (LBD), increasing binding affinity but potentially reducing nuclear translocation efficiency. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify dissociation constants () and compare them to non-carboxylic analogs like triamcinolone acetonide .

Q. What are the challenges in modeling the environmental fate of this compound, particularly its adsorption to soil nanoparticles?

- Carboxylic acids exhibit pH-dependent adsorption to metal oxide nanoparticles (e.g., ceria) via ligand exchange. Experimental challenges include replicating natural organic matter (NOM) competition in vitro. Methods:

- In situ spectroscopy : Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) to monitor binding in aqueous solutions.

- Density Functional Theory (DFT) : Predict adsorption energies and dissociation pathways .

Q. How can researchers mitigate hydrolysis of this compound during long-term stability studies?

- Hydrolysis is minimized by:

- pH control : Store solutions at pH 4-5 to reduce base-catalyzed esterification or acid-catalyzed degradation.

- Lyophilization : Stabilize the compound in solid form with cryoprotectants (e.g., trehalose).

- HPLC monitoring : Use reverse-phase chromatography with UV detection to track degradation products .

Methodological Guidelines

- Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shift calculators) to confirm structural assignments .

- Experimental Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rate) and statistical methods (e.g., ANOVA for bioactivity assays) to align with primary literature standards .

- Ethical Reporting : Disclose conflicts of interest and cite all data sources, including negative results, to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。